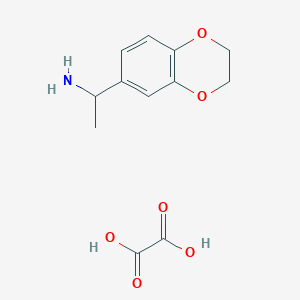

1-(1,4-Benzodioxane-6-yl)ethylamine

Description

Historical Perspectives and Evolution of Interest in Benzodioxane Scaffold Chemistry

The 1,4-benzodioxane (B1196944) scaffold has long been recognized as a versatile and "evergreen" template in medicinal chemistry. unimi.itnih.gov This heterocyclic ring system is a core component of numerous natural products, including lignans (B1203133) and neolignans such as Silybin and Purpurenol, which exhibit a wide range of biological activities. scirp.orgrsc.orgscirp.org The inherent bioactivity of these natural compounds spurred decades of research into synthetic benzodioxane derivatives. nih.govresearchgate.net

Initial interest in the benzodioxane scaffold was largely driven by the discovery of its role in compounds with significant pharmacological effects. For instance, the well-known drug Doxazosin, used for treating hypertension and benign prostatic hyperplasia, features this moiety. scirp.orgscirp.org Over the years, research has expanded to explore the potential of benzodioxane derivatives in a multitude of therapeutic areas, including their use as anti-inflammatory, anticancer, antimicrobial, antioxidant, and hepatoprotective agents. scirp.orgscirp.orgresearchgate.netontosight.ai The ability to modify the scaffold at various positions has allowed for the development of a vast library of compounds with diverse biological targets. researchgate.netacs.org

Rationale for Investigating 1-(1,4-Benzodioxane-6-yl)ethylamine as a Chemical Probe

The investigation of this compound as a chemical probe stems from the established pharmacological importance of both the benzodioxane nucleus and the ethylamine (B1201723) side chain. The benzodioxane moiety is a critical component of compounds targeting various receptors, including adrenergic and serotoninergic systems. nih.govrsc.org The ethylamine side chain is a common feature in many neuropharmacological agents.

The specific combination found in this compound makes it a valuable tool for several reasons:

Exploring Structure-Activity Relationships (SAR): By systematically modifying the ethylamine group and the benzodioxane ring, researchers can probe the structural requirements for binding to specific biological targets. scirp.org

Developing Novel Therapeutic Agents: The compound serves as a lead structure for the design of new drugs. For example, derivatives have been investigated for their potential as psychotropic drugs, antidepressants, and treatments for neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.com

Understanding Receptor Function: As a ligand for various receptors, this compound can be used to study receptor subtypes, their distribution, and their role in physiological and pathological processes. nih.gov

One notable area of investigation has been its potential as an antiviral agent, specifically against the Venezuelan equine encephalitis virus.

Overview of Key Research Paradigms and Challenges in its Study

The study of this compound and its derivatives generally follows established research paradigms in medicinal chemistry. This includes multi-step synthesis, structural characterization, and biological evaluation.

Synthesis and Characterization: The synthesis of this compound and its analogs often starts from commercially available materials like gallic acid or 1,4-benzodioxan-6-amine (B116551). scirp.orgscirp.orgwho.int The synthetic routes can be complex, involving multiple steps of functional group transformations. scirp.orgscirp.orgresearchgate.net Characterization of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including:

Fourier-Transform Infrared Spectroscopy (FTIR)

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)

Mass Spectrometry (MS) scirp.orgscirp.orgwho.intresearchgate.net

Biological Evaluation: Once synthesized and characterized, the compounds undergo biological screening to assess their activity against various enzymes and receptors. who.int This often involves in vitro assays to determine parameters like inhibitory concentrations (IC50). unimi.it

Challenges in Research: Despite the significant interest, the study of these compounds is not without its challenges:

Chirality: The presence of a chiral center in this compound means that the synthesis often produces a racemic mixture. Separating the enantiomers can be challenging but is crucial, as different enantiomers may exhibit different biological activities.

Complexity of Biological Systems: The interaction of these compounds with biological systems is complex. A single compound can interact with multiple targets, leading to a range of physiological effects that need to be carefully dissected. nih.gov

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C2H2O4/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;3-1(4)2(5)6/h2-3,6-7H,4-5,11H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRGHCQOCNTAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1,4 Benzodioxane 6 Yl Ethylamine and Analogues

Core Synthetic Strategies for the 1,4-Benzodioxane-6-yl Moiety

The construction of the 1-(1,4-Benzodioxane-6-yl)ethylamine framework hinges on the initial synthesis and subsequent functionalization of the 1,4-benzodioxane (B1196944) ring system.

Functionalization at the 6-Position of the Benzodioxane Ring

A primary route to introduce functionality at the 6-position of the benzodioxane ring is through Friedel-Crafts acylation. The reaction of 1,4-benzodioxane with acetyl chloride or acetic anhydride (B1165640) under Lewis acid catalysis (e.g., AlCl₃) directly yields 1-(2,3-dihydrobenzo wikipedia.orgevitachem.comdioxin-6-yl)ethanone. iucr.org This ketone serves as a pivotal intermediate, perfectly primed for the subsequent introduction of the amine group.

An alternative strategy begins with more functionalized starting materials, such as gallic acid. scirp.orgscirp.org This approach involves initial esterification of gallic acid, followed by a double alkylation with 1,2-dibromoethane (B42909) to form the 1,4-benzodioxane ring. scirp.org This method yields a benzodioxane structure with a carboxylic acid handle at the 6-position, which can then be converted to the desired ethylamine (B1201723) side chain through a series of standard organic transformations. scirp.orgscirp.org The position of substituents on the benzodioxane ring has been noted for its influence on biological activity, with the 6-position often being a site of interest. scirp.org

The versatility of the 6-position is further demonstrated by the use of 6-bromo-1,4-benzodioxane (B1266670) as a precursor in various syntheses. The bromine atom provides a reactive site for cross-coupling reactions or displacement, allowing for the introduction of diverse functional groups. Similarly, 2,3-dihydrobenzo[b] wikipedia.orgevitachem.comdioxine-6-carbaldehyde is another key intermediate, enabling chain extension via reactions like the Claisen-Schmidt condensation to form chalcone (B49325) derivatives, which highlights the synthetic flexibility at this position. nih.gov

Coupling Reactions for Amine Introduction

With the ketone intermediate, 1-(1,4-benzodioxan-6-yl)ethanone, in hand, the most direct method for introducing the amine functionality is reductive amination. evitachem.com This one-pot reaction typically involves treating the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. This approach directly converts the carbonyl group into the desired primary amine of this compound.

Alternative, though less direct, multi-step methods could involve converting the ketone to an oxime followed by reduction, or transforming a 6-carboxylic acid derivative into an amide, which is then subjected to a Hofmann or Curtius rearrangement. The reductive amination of a ketone precursor, however, remains a highly efficient and common strategy for this class of compounds. evitachem.comsmolecule.com

Stereoselective Synthesis and Enantiomeric Resolution Approaches

As this compound is a chiral compound, obtaining single enantiomers is crucial for many applications. This is achieved either by separating the racemic mixture (resolution) or by asymmetric synthesis. The primary methods for resolution are enzymatic techniques and the formation of diastereomeric salts.

Enzymatic Resolution Techniques for Chiral Benzodioxane Intermediates

Enzymatic kinetic resolution offers a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, such as lipases or esterases, that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. acs.org

While direct enzymatic resolution of 1-(1,4-benzodioxan-6-yl)ethylamine itself is plausible, much of the documented research focuses on the resolution of chiral benzodioxane intermediates. For instance, lipases have been successfully employed in the kinetic resolution of related amines, such as (R,S)-1-(4-chlorophenyl)ethylamine, through N-acylation, with enzymes like Novozym 435 (immobilized Candida antarctica lipase (B570770) B) providing the desired amine with high enantiomeric purity. mdpi.com

Furthermore, extensive research has demonstrated the efficacy of enzymatic resolution for other benzodioxane precursors. Engineered Candida antarctica lipase B (CALB) and esterases from Serratia marcescens have been used for the highly efficient kinetic resolution of esters like 1,4-benzodioxane-2-carboxylic acid methyl ester and ethyl 1,4-benzodioxane-2-carboxylate. evitachem.comacs.orgmdpi.com These studies show that by carefully selecting the enzyme, solvent, and temperature, high enantiomeric excess (e.e.) values and good yields can be achieved. mdpi.com This established success with the benzodioxane scaffold underscores the viability of enzymatic methods for producing enantiopure building blocks for the synthesis of the target compound.

Table 1: Examples of Enzymatic Resolution for Benzodioxane Intermediates and Analogues This table is interactive. Click on headers to sort.

| Enzyme | Substrate | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Novozym 435 (Lipase) | (R,S)-1-(4-chlorophenyl)ethylamine | N-acylation | Successful resolution of a structurally similar chiral amine. | mdpi.com |

| Candida antarctica Lipase B (Engineered) | 1,4-Benzodioxane-2-carboxylic acid methyl ester | Hydrolysis | Optimal resolution (e.e.s 97%) achieved at 30°C with n-butanol as a cosolvent. | mdpi.com |

| Serratia marcescens Esterase | Ethyl 1,4-benzodioxan-2-carboxylate | Hydrolysis | Forms the desired (S)-carboxylic acid with excellent enantiomeric excess. | acs.org |

| Pseudomonas fluorescens Lipase | 2-Hydroxymethyl-1,4-benzodioxanes | Transesterification | Successful resolution of chiral alcohols within the benzodioxane family. |

Diastereomeric Salt Formation for Enantiopure Amines

The classical and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net This process involves reacting the racemic base, this compound, with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts, ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which have different physical properties, most notably solubility. nih.gov

This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the pure enantiomer of the amine can be recovered by treating the isolated salt with a base to neutralize the chiral acid. This method's success is highly dependent on the choice of the resolving agent and the crystallization solvent. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines This table is interactive. Click on headers to sort.

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (-)-Tartaric Acid | Chiral Dicarboxylic Acid |

| (S)-(+)-Mandelic Acid | Chiral Carboxylic Acid |

| (R)-(-)-Mandelic Acid | Chiral Carboxylic Acid |

| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid |

| (-)-Camphorsulfonic Acid | Chiral Sulfonic Acid |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative |

| (+)-O,O'-Dibenzoyl-D-tartaric acid | Chiral Dicarboxylic Acid Derivative |

Development and Optimization of Synthetic Pathways

The development of an optimal synthetic pathway for this compound requires careful consideration of efficiency, cost, and the desired stereochemical outcome. The route commencing with Friedel-Crafts acylation of 1,4-benzodioxane followed by reductive amination is highly convergent and efficient for producing the racemic amine.

For obtaining enantiopure material, a key decision is whether to pursue asymmetric synthesis from the outset or to resolve the racemate. While asymmetric reduction of the ketone precursor could provide direct access to a single enantiomer, it requires specialized chiral catalysts and conditions.

Efficiency and Yield Considerations in Multi-Step Synthesis

Table 1: Selected Multi-Step Synthesis Yields

| Product | Number of Steps | Starting Material | Overall Yield (%) |

| 1,4-Benzodioxane-6-carboxylic acid amide analogs | 6 | Gallic Acid | ~43 |

| N-Difluoromethylthiophthalimide | 2 (one-pot) | Not Specified | 76 |

| 1-(1,4-Benzodioxan-6-yl)-2-propylaminopentane Hydrochloride | 3+ | 1-(1,4-Benzodioxan-6-yl)propan-2-one | Not explicitly stated, but involves multiple steps |

Utilization of Readily Available Starting Materials and Precursors

The economic viability and practicality of a synthetic route are heavily dependent on the availability and cost of the starting materials. Many synthetic strategies for this compound and its analogs prioritize the use of common and inexpensive precursors.

Gallic acid is a prime example of an attractive, inexpensive, and readily available starting material for the synthesis of 6-substituted 1,4-benzodioxane derivatives. scirp.org Its structure provides a pre-functionalized benzene (B151609) ring that can be elaborated into the desired benzodioxane system. The synthesis begins with the esterification of gallic acid, followed by reaction with 1,2-dibromoethane to form the 1,4-benzodioxane ring. scirp.org

Another common precursor is 2,3-dihydro- scirp.orggoogle.com-benzodioxane itself, which can be functionalized at the 6-position to introduce the ethylamine side chain. ub.edu The synthesis of various 1,4-benzodioxan derivatives often starts from commercially available catechols or their derivatives, which react with appropriate reagents to form the dioxane ring. thieme-connect.deresearchgate.net For example, the reaction of pyrocatechol (B87986) with chloroacetaldehyde (B151913) diethyl acetal (B89532) can be used to construct the 2,3-dihydro-1,4-benzodioxin skeleton. thieme-connect.de

The availability of 1,4-benzodioxan-6-amine (B116551) also provides a direct route for the synthesis of certain derivatives through reactions like the Bischler-Napieralski reaction to form isoquinoline (B145761) analogs. ub.edu

Synthetic Approaches for Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These modifications can be made to the ethylamine side chain, the benzodioxane ring system, or by introducing various substituents.

One common approach involves the modification of a key intermediate. For example, 1,4-benzodioxane-6-carboxylic acid can be converted to its acid chloride and then reacted with a variety of commercially available primary and secondary amines to generate a library of amide analogs. scirp.org This modular approach allows for the rapid generation of diverse structures.

Another strategy involves the direct modification of the 1,4-benzodioxane core. For instance, the sulfide (B99878) group in certain 1,4-benzodioxane derivatives can be oxidized to a sulfoxide (B87167) or a sulfone using reagents like hydrogen peroxide, with or without a catalyst such as tellurium dioxide. scirp.org

The synthesis of chalcone derivatives incorporating the 1,4-benzodioxan moiety has also been reported. nih.gov These are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. In this case, 2,3-dihydrobenzo[b] scirp.orggoogle.comdioxin-6-carbaldehyde can be reacted with various substituted acetophenones to produce a range of chalcone derivatives. nih.gov

Furthermore, analogues can be created by varying the alkyl or aryl groups attached to the ethylamine nitrogen. For example, starting from a primary amine, N-alkylation can be performed to introduce different alkyl groups. google.com A patent describes the synthesis of various ethylamine derivatives with different substituents on the amine and the benzodioxane ring, highlighting the broad scope of possible modifications. google.com

Pharmacological Characterization of 1 1,4 Benzodioxane 6 Yl Ethylamine in in Vitro Systems

Receptor Binding Affinities and Selectivity Profiles of Benzodioxane Derivatives

The strategic modification of the 1,4-benzodioxane (B1196944) scaffold has led to the development of ligands with high affinity and selectivity for several key G protein-coupled receptors (GPCRs) involved in neurotransmission.

Benzodioxane derivatives have demonstrated significant and often selective interactions with various monoamine receptors. The 1,4-dioxane (B91453) nucleus is a suitable scaffold for developing potent full agonists for the 5-HT1A serotoninergic receptor. depositolegale.it However, modifications to the prototype compound WB 4101, a known α1-adrenoreceptor antagonist, have in some cases led to a marked decrease in affinity for 5-HT1A receptors, highlighting the role of specific substitutions in determining selectivity. acs.org

The affinity for dopamine (B1211576) receptors is also prominent within this chemical class. A series of 6-(4-benzylpiperazin-1-yl)benzodioxanes were screened at various dopamine receptor subtypes, with compound 2d (6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane) showing high affinity and selectivity for the D4 dopamine receptor, where it acts as an antagonist. nih.gov Furthermore, certain multitarget benzodioxane derivatives have been found to possess a combination of 5-HT1A/D4 agonism and D2/D3 antagonism, a profile that may be beneficial for certain CNS disorders. researchgate.net

Regarding adrenergic receptors, benzodioxan-related compounds show high affinity and selectivity for α1-adrenoreceptor subtypes. acs.org For instance, the 8-methoxy analogue of (S)-WB4101 has been identified as a new potent and selective α1B-AR antagonist with a pA2 value of 9.58. researchgate.net The substitution pattern on the benzodioxane ring is critical; analysis of various derivatives revealed high affinity and selectivity toward the α1a-adrenoreceptor subtype for some compounds, while others displayed a reversed selectivity profile, favoring the α1d subtype. acs.org

| Compound | Target Receptor | Binding Affinity (pA2/Ki) | Source |

|---|---|---|---|

| 8-methoxy analogue of (S)-WB4101 | α1B-Adrenoceptor | 9.58 (pA2) | researchgate.net |

| 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane (2d) | Dopamine D4 | High Affinity | nih.gov |

| 2-methoxy derivative 3 | Dopamine D2/D3/D4 | Antagonist/Agonist Profile | researchgate.net |

| 2-methoxy derivative 3 | Serotonin (B10506) 5-HT1A | Agonist Profile | researchgate.net |

The sigma-1 (σ1) receptor, an intracellular chaperone protein, has emerged as a significant target for benzodioxane-based ligands. mdpi.com A 1,3-benzodioxane derivative was identified as a potent σ1 receptor ligand with a pKi of 10.05 and high selectivity over the σ2 subtype (a selectivity ratio of 2515). acs.org This compound was functionally characterized as a σ1 antagonist. acs.org Further structural modifications, such as replacing the 1,3-benzodioxane moiety with a more flexible 1,3-dioxane (B1201747) nucleus, have been explored to improve σ1 receptor affinity and selectivity. acs.org

Research into other derivatives has identified compounds with high affinity and notable selectivity for σ1 receptors. researchgate.net For example, ligands combining a lipoic acid structure with a sigma aminic moiety have yielded compounds with Ki values for the σ1 receptor as low as 1.8 nM and a σ1/σ2 selectivity ratio of 354. researchgate.net These findings underscore that the 1,4-dioxane scaffold is compatible with high-affinity binding to σ1 receptors. researchgate.net

| Compound | σ1 Receptor Affinity (pKi/Ki) | σ1/σ2 Selectivity Ratio | Source |

|---|---|---|---|

| 1,3-benzodioxane derivative 1 | 10.05 (pKi) | 2515 | acs.org |

| Ligand 14 | 1.8 nM (Ki) | 354 | researchgate.net |

| Ligand 26 | 5.5 nM (Ki) | 414 | researchgate.net |

The peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18 kDa) or TSPO, represents another potential target for benzodioxane-like structures. snmjournals.org While direct binding data for 1-(1,4-Benzodioxane-6-yl)ethylamine is not extensively documented, related compounds have been developed as potent and selective PET ligands for PBR imaging. snmjournals.org For instance, the compound AC-5216 and its analogues have shown potent in vitro binding affinity for PBR, with remarkable selectivity against other receptors. snmjournals.org Studies with PBR ligands like Ro 5-4864 and PK 11195 suggest a functional association between PBR and voltage-operated calcium channels in cardiovascular tissues, indicating the receptor's role in cellular function. nih.gov The development of PBR-selective ligands like 11C-AC-5216, which are used to study glial cell activity in neurodegenerative disorders, highlights the therapeutic and diagnostic potential of targeting this receptor with novel chemical entities. snmjournals.org

Neurotransmitter Transporter Interaction and Reuptake Inhibition

Beyond direct receptor binding, the ability of ethylamine (B1201723) derivatives to interact with neurotransmitter transporters is a key aspect of their pharmacological profile.

The benzodioxane structure is a feature in some compounds designed as selective serotonin reuptake inhibitors (SSRIs). universiteitleiden.nl For example, the compound YM992 was developed as an SSRI, demonstrating the compatibility of this scaffold with SERT interaction. universiteitleiden.nl While specific data on the inhibitory activity of this compound at the serotonin transporter is limited, the broader class of benzodioxane derivatives includes molecules with modulated activity at both serotonin receptors and transporters. ucsd.edu

The dopamine transporter (DAT) is a critical protein for regulating dopamine neurotransmission and is a target for numerous psychoactive agents. biomolther.org Structure-activity relationship studies on β-phenethylamine derivatives, a class that includes this compound, have been conducted to determine their ability to inhibit dopamine reuptake. biomolther.org These studies revealed that structural features, such as the nature of the aromatic group and the length of the alkyl group, significantly influence the inhibitory activity at DAT. biomolther.org In some series of chiral amine compounds, one enantiomer has been found to be active as a dopamine/norepinephrine uptake inhibitor, while the other enantiomer possesses receptor-blocking activity. universiteitleiden.nl This stereospecificity underscores the precise structural requirements for interaction with the dopamine transporter.

Enzyme Inhibition Studies by Related Benzodioxane Ethylamine Derivatives

The inhibitory effects of benzodioxane ethylamine derivatives on various enzymes have been explored to assess their therapeutic potential in a range of diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov Inhibition of MAO-B, in particular, is a therapeutic strategy for neurological conditions like Parkinson's disease. nih.govnih.gov

A study focused on a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives revealed their potent and selective inhibitory activity against human MAO-B (hMAO-B). nih.gov The most active compound in this series demonstrated an IC50 value of 0.026 µM with a high selectivity index. nih.gov Kinetic studies confirmed that these compounds act as competitive and reversible inhibitors of hMAO-B. nih.gov While these are not direct ethylamine derivatives, the shared benzodioxane scaffold highlights the potential of this chemical class to produce potent MAO-B inhibitors.

Other Enzyme Targets (e.g., α-glucosidase, acetylcholinesterase, FAK)

Derivatives of benzodioxane have demonstrated inhibitory activity against several other key enzymes.

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Studies have shown that benzodioxane derivatives can exhibit significant inhibitory activity against α-glucosidase. For example, some benzothiazole-triazole derivatives have shown potent α-glucosidase inhibition with IC50 values in the micromolar range, significantly lower than the standard drug acarbose. nih.gov Similarly, other heterocyclic compounds incorporating different structural motifs have also been identified as potent α-glucosidase inhibitors. frontiersin.orgnih.govmdpi.com

Acetylcholinesterase (AChE): Inhibition of AChE is a primary treatment strategy for Alzheimer's disease. nih.gov Piperazine derivatives of 1,4-benzodioxane-2-carboxylic acid have been investigated as potential human acetylcholinesterase inhibitors. researchgate.netresearchgate.net Molecular docking studies have suggested that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme. researchgate.netresearchgate.net Other research has also identified novel benzofuran-based derivatives as potent AChE inhibitors with IC50 values in the nanomolar range. nih.govnih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a role in cell proliferation and migration. researchgate.net Research has shown that 1,3,4-thiadiazole (B1197879) derivatives containing a 1,4-benzodioxan moiety can act as FAK inhibitors with antiproliferative activity. researchgate.net One of the most potent compounds in a series of 2-styryl-5-nitroimidazole derivatives containing a 1,4-benzodioxan moiety exhibited significant FAK inhibitory activity with an IC50 value of 0.45 µM. researchgate.net

Cellular and Molecular Mechanisms of Action in In Vitro Models

The interaction of this compound and its analogs with cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), has been a key area of research.

G-Protein Coupled Receptor (GPCR) Activation and Signal Transduction

GPCRs are a large family of cell surface receptors that play a critical role in signal transduction. googleapis.com The interaction of ligands with these receptors can trigger a cascade of intracellular events. The benzodioxane scaffold is a common feature in ligands that target various GPCRs, including adrenergic and serotonergic receptors. researchgate.netnih.gov Studies on mutant α2A adrenergic receptors have shown that some ligands, traditionally considered antagonists, can act as agonists and activate G-proteins. nih.gov This suggests that the interaction between a ligand and its receptor can be complex and influenced by the conformational state of the receptor. nih.gov

Receptor Agonism, Partial Agonism, and Antagonism Profiles

Derivatives of 1,4-benzodioxane have been shown to act as agonists, partial agonists, and antagonists at various receptors, demonstrating the versatility of this chemical scaffold. chemenu.com

Adrenergic Receptors: Structure-activity relationship studies of 1,4-benzodioxan-related compounds have identified molecules with high affinity and selectivity for α1-adrenoreceptor subtypes. acs.org For example, some derivatives are selective α1d antagonists, while others show selectivity for the α1a subtype. acs.org Unichiral 8-substituted analogs of WB4101, a known α1-adrenoceptor antagonist, have been synthesized and evaluated, leading to the discovery of potent and selective α1B-adrenoceptor antagonists. researchgate.net

Serotonin Receptors: Many 1,4-benzodioxan derivatives also exhibit significant affinity for 5-HT1A serotoninergic receptors. acs.org Interestingly, structural modifications can modulate the functional activity, shifting a compound from being a 5-HT1A receptor agonist to an antagonist. researchgate.net Some derivatives have been identified as potent 5-HT1A receptor full agonists, suggesting their potential as antidepressant and neuroprotective agents. nih.govresearchgate.net

The following table summarizes the receptor binding and functional activity of selected benzodioxane derivatives.

| Compound/Derivative Class | Receptor Target(s) | Activity Profile | Reference(s) |

| 1,4-Benzodioxan-related compounds | α1-adrenoreceptor subtypes, 5-HT1A | High affinity and selectivity for α1a and α1d subtypes; some are selective α1d antagonists. | acs.org |

| 1,4-Dioxane derivatives | 5-HT1A receptor, α1-adrenoreceptor subtypes | (S)-enantiomers can be potent 5-HT1A receptor agonists with selectivity over α1-AR subtypes. | researchgate.net |

| Unichiral 8-substituted WB4101 analogs | α1a, α1b, α1d-adrenoceptors, 5-HT1A receptor | Potent and selective α1B-adrenoceptor antagonists. | researchgate.net |

| 1,4-Dioxane derivatives | 5-HT1A receptor | Full agonists, potential as antidepressants. | nih.govresearchgate.net |

Modulation of Neurotransmitter Release and Turnover

The interaction of this compound and related compounds with neurotransmitter systems extends to the modulation of their release and turnover. In vitro studies using isolated brain tissues have provided insights into how these compounds can influence the dynamics of key neurotransmitters such as noradrenaline and serotonin.

Research on a series of 1-(1,4-benzodioxan-6-yl)alkane derivatives has demonstrated notable effects on neurotransmitter release. googleapis.com Specifically, experiments using electrically stimulated isolated brain stems from rats have shown that certain derivatives can enhance the release of both noradrenaline and serotonin. googleapis.com For instance, compounds structurally related to this compound have been observed to augment the release of these monoamines, suggesting an influence on the presynaptic mechanisms governing neurotransmitter exocytosis or reuptake. googleapis.com

The following tables present data from in vitro studies on the noradrenaline and serotonin releasing effects of representative benzodioxane derivatives.

| Compound | Concentration (M) | Peak % Release Increase |

|---|---|---|

| Compound No. 20 | 10-5 | ~150% |

| Compound No. 25 | 10-5 | ~180% |

| Compound No. 27 | 10-5 | ~125% |

| Compound No. 3 | 10-5 | ~110% |

| Compound | Concentration (M) | Peak % Release Increase |

|---|---|---|

| Compound No. 20 | 10-5 | ~140% |

| Compound No. 25 | 10-5 | ~160% |

The structural similarity of this compound to phenethylamine (B48288) suggests that it may also interact with dopamine transporters, potentially inhibiting dopamine reuptake and thereby increasing its synaptic concentration. biomolther.org Furthermore, the agonistic activity of some benzodioxane derivatives at 5-HT2C receptors is known to decrease synaptic dopamine levels, indicating another indirect mechanism through which these compounds can modulate dopaminergic neurotransmission. google.com

The modulation of neurotransmitter release is a critical aspect of the pharmacological profile of this compound and related compounds. The enhancement of noradrenaline and serotonin release, coupled with potential interactions with the dopamine system, underscores the complex influence of this chemical scaffold on central nervous system signaling pathways. googleapis.combiomolther.orggoogle.com

Structure Activity Relationship Sar Studies of 1 1,4 Benzodioxane 6 Yl Ethylamine Derivatives

Impact of Substituent Modifications on the Benzodioxane Ring System

Modifications to the benzodioxane ring system have been shown to significantly alter the affinity and selectivity of these compounds for various receptors. The position and nature of substituents on the aromatic portion of the benzodioxane nucleus are critical determinants of biological activity.

Research has shown that introducing substituents at different positions on the benzene (B151609) ring of the benzodioxane moiety can lead to varied selectivity profiles for receptor subtypes. For instance, decoration of the benzodioxane ring at the C5, C6, and C7 positions has been a strategy to modulate activity. researchgate.net Shifting a substituent from the 7-position to the 5-position can result in a notable increase in selectivity for certain receptors, such as the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) over the α3β4 subtype. acs.org

Specifically, in a series of 2-(2-pyrrolidinyl)-substituted 1,4-benzodioxane (B1196944) derivatives, the introduction of an amino group at the 5-position led to high affinity for α4β2 nAChRs with a 100-fold lower affinity for α3β4 nAChRs. acs.org In contrast, the corresponding 7-amino substituted derivatives showed high affinity for both receptor subtypes, thus lacking selectivity. acs.org This highlights the profound impact of the substituent's position on the benzodioxane ring.

Furthermore, the nature of the substituent itself is crucial. Methoxy and sulfur-containing thiophene (B33073) groups have been shown to enhance biological activities by facilitating hydrogen bonding, π-π stacking, and hydrophobic interactions within receptor active sites. arabjchem.org Conversely, replacing the dehydrodioxane ring with a phenyl or pyrrole (B145914) nucleus has been found to cause a significant decrease in activity, indicating the importance of the dioxane ring itself. nih.gov

Studies on WB4101 analogues, where the benzodioxane ring was modified, demonstrated that most structural changes led to a marked decrease in affinity for 5-HT1A serotoninergic receptors. acs.org However, these modifications could enhance selectivity for α1-adrenoreceptor subtypes. For example, certain derivatives showed high affinity and selectivity for the α1a-adrenoreceptor subtype, while another was a selective α1d antagonist. researchgate.netacs.org

The following table summarizes the effects of various substituents on the benzodioxane ring:

| Position | Substituent | Effect on Activity | Receptor Target(s) |

| 5 | Amino | High affinity and selectivity | α4β2 nAChR |

| 7 | Amino | High affinity, low selectivity | α4β2 and α3β4 nAChRs |

| 8 | Fluorine, Chlorine, Methoxy | Maintained α1 binding affinity | α1-adrenoceptors |

| 8 | Hydroxyl | Decreased α1 binding affinity | α1-adrenoceptors |

| - | Methoxy, Thiophene | Enhanced biological activity | Various |

| - | Phenyl, Pyrrole (replacement of dioxane) | Decreased activity | α1-adrenoceptors |

Influence of Alkylamine Side Chain Length and Substitution Patterns on Activity

The alkylamine side chain of 1-(1,4-benzodioxane-6-yl)ethylamine derivatives is another critical determinant of their pharmacological profile. Modifications to the length of this chain and the substitution patterns on the amine group can significantly impact receptor interaction and functional activity.

Studies have shown that the length of the alkylamine side chain plays a role in the potency of these compounds. For instance, in a series of phenethylamine (B48288) derivatives, compounds with longer alkyl groups at the alkylamine position exhibited stronger inhibitory activities on dopamine (B1211576) reuptake. biomolther.org This suggests that the side chain length can influence how the molecule fits into the binding pocket of the target receptor.

Substitution on the nitrogen atom of the ethylamine (B1201723) side chain is also a key factor. The presence of different N-substituents can modulate the compound's affinity and efficacy. For example, in the context of α1-adrenoceptor antagonists, the nature of the group attached to the amine can influence selectivity for different receptor subtypes.

Furthermore, modifications to the carbon atoms of the ethylamine chain can also alter activity. The insertion of a phenyl ring at the 3-position of the side chain in WB 4101 analogues resulted in a potent and selective α1-adrenoreceptor antagonist. nih.gov However, replacing a hydrogen atom at the 2-position or on the 2-ylmethyl moiety with a methyl, ethyl, or phenyl group generally led to a decrease in affinity for α-adrenoreceptors. nih.gov

The table below illustrates the impact of side chain modifications:

| Modification | Example | Effect on Activity | Receptor Target(s) |

| Side Chain Length | Longer alkyl groups | Increased inhibitory activity | Dopamine Transporter |

| N-Substitution | Varied substituents | Modulated affinity and selectivity | α1-adrenoceptors |

| Chain Substitution | Phenyl at 3-position | Potent and selective antagonism | α1-adrenoceptors |

| Chain Substitution | Methyl, ethyl, or phenyl at 2-position | Decreased affinity | α-adrenoceptors |

Stereochemical Requirements for Receptor Interaction and Functional Activity

The stereochemistry of this compound derivatives is a crucial factor that governs their interaction with receptors and their resulting functional activity. The chiral center at the ethylamine side chain and potentially at the C2 position of the benzodioxane ring leads to different enantiomers that often exhibit distinct pharmacological profiles. researchgate.net

It has been observed that for many biologically active benzodioxane derivatives, one enantiomer is significantly more potent than the other, a phenomenon known as a high eudismic ratio. researchgate.net For example, the (S)-enantiomer of WB4101 and its derivatives are more potent antagonists of the α1-adrenergic receptor compared to the corresponding (R)-enantiomer. researchgate.net Similarly, the (S)-enantiomers of 8-substituted analogues of WB4101 were found to act as α1-AR inverse agonists. nih.gov

Interestingly, the stereochemical preference can be reversed for different receptor types. In a study of 1,4-dioxane (B91453) derivatives, the 5-HT1A receptor and α1-adrenoreceptor binding sites displayed reversed stereochemical requirements. nih.gov The (S)-enantiomer of one compound proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-AR subtypes, while the (R)-enantiomer of another was the more potent eutomer at the α1d-AR subtype. nih.gov

Furthermore, the stereochemical relationship between substituents on the benzodioxane ring and the side chain can influence activity. For certain 4-phenylchroman analogues, a cis relationship between the 2-side chain and the 4-phenyl ring was associated with optimal α1-AR blocking activity, in contrast to the trans relationship preferred in other related compounds. nih.gov

The following table summarizes the stereochemical requirements for different derivatives:

| Compound Series | Enantiomer Preference | Receptor Target | Functional Activity |

| WB4101 and derivatives | (S)-enantiomer | α1-adrenergic receptor | Antagonist |

| 8-substituted WB4101 analogues | (S)-enantiomers | α1-adrenoceptors | Inverse agonist |

| 1,4-Dioxane derivatives | (S)-enantiomer | 5-HT1A receptor | Agonist |

| 1,4-Dioxane derivatives | (R)-enantiomer | α1d-adrenoceptor | Antagonist |

| 4-Phenylchroman analogues | cis relationship | α1-adrenoceptors | Antagonist |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of this compound derivatives is critical for their interaction with biological targets. Conformational analysis aims to identify the low-energy, biologically active conformation that is responsible for receptor binding and subsequent functional activity.

Studies have shown that the dioxane ring of the benzodioxane moiety plays a role in stabilizing an optimal conformation for drug-receptor interaction. nih.gov While the oxygen atom at position 4 of the dioxane ring may not directly contribute to binding, it is important for maintaining the ideal geometry of the molecule. nih.gov In contrast, the oxygen at position 1 might engage in a donor-acceptor dipolar interaction with a polar pocket on the receptor. nih.gov

The replacement of the relatively planar 1,4-benzodioxane template with a more flexible 1,4-dioxane ring has been investigated. This modification alters the optimal molecular geometry, which can be detrimental to affinity for certain receptor subtypes, such as α1a- and α1b-adrenoceptors, but can lead to selectivity for others, like the α1d-AR subtype. researchgate.net

Molecular modeling studies have been employed to understand the bioactive conformations of these derivatives. For example, a modeling study of a potent 4-phenylchroman analogue was conducted to elucidate the physicochemical interactions responsible for its high affinity towards α1d/D-ARs. nih.gov Such studies often compare the conformations of different analogues to identify common structural features that are essential for activity.

The bioactive conformation of related compounds, such as 1-arylpiperazines, has also been studied to infer the likely conformation of this compound derivatives at serotonin (B10506) receptors. These studies suggest that the two rings of the molecule are relatively coplanar in the bioactive conformation. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

For derivatives of 1,4-benzodioxane, QSAR studies have been conducted to understand the structural requirements for affinity and selectivity at various receptors. For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to sets of α1a-adrenergic receptor antagonists.

In one study, a genetic-function-approximation-based QSAR model was developed to predict the affinity of arylpiperazines, a class of compounds that can include the benzodioxane moiety, for α1 adrenoceptors. acs.org These models use various molecular descriptors, such as electronic, steric, and hydrophobic properties, to quantify the structural features that are important for biological activity.

The development of QSAR models often involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Different statistical methods, such as partial least squares (PLS) and artificial neural networks (ANN), can be employed to generate the QSAR equations. nih.gov

The insights gained from QSAR models can guide the design of new derivatives with improved potency and selectivity. For example, a QSAR analysis of 2,4-diamino-6,7-dimethoxyquinazoline (B29095) α1-adrenoceptor antagonists, which can incorporate a benzodioxane moiety, has provided valuable information for the development of new antihypertensive agents. acs.org

Computational Chemistry and Molecular Modeling of 1 1,4 Benzodioxane 6 Yl Ethylamine

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or ambiguous. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Pharmacophore modeling, a key technique in this category, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific receptor and elicit a biological response.

For the 1,4-benzodioxan class of compounds, pharmacophore models have been instrumental in understanding their interaction with G-protein coupled receptors, particularly α-adrenoceptors. Researchers have developed and validated pharmacophore models for α₁-adrenoceptor antagonists by synthesizing and testing series of 1,4-benzodioxan derivatives. nih.gov These models help to rationalize the structure-activity relationships (SAR) observed within a series of compounds. For instance, a study on new 1,4-benzodioxan-arylpiperazine derivatives used a previously proposed pharmacophore model to test its predictive power and further refine the understanding of the structural moieties contributing to biological activity. nih.gov The robustness of such models is confirmed by their ability to accurately predict the binding profiles of newly synthesized compounds. nih.gov

While a specific pharmacophore model for 1-(1,4-Benzodioxane-6-yl)ethylamine is not detailed in the provided literature, the established models for related α₁-adrenergic and serotonergic ligands provide a strong foundation. nih.govacs.org These models typically highlight the importance of the benzodioxane oxygen atoms as potential hydrogen bond acceptors, the aromatic ring for π-π stacking interactions, and the position and nature of the basic amine group for ionic interactions. By aligning this compound to these existing pharmacophores, hypotheses about its potential targets and binding mode can be generated, guiding further experimental investigation.

Receptor-Based Docking Simulations to Predict Binding Modes

When the crystal structure of a biological target is available, receptor-based docking simulations are a powerful tool to predict the preferred binding orientation and conformation of a ligand within the receptor's active site. This method uses scoring functions to estimate the binding affinity (or energy) of the resulting ligand-receptor complex.

Molecular docking has been extensively applied to various derivatives containing the 1,4-benzodioxan moiety to elucidate their mechanism of action at the molecular level. For example, docking simulations were performed to position 1,3,4-thiadiazole (B1197879) derivatives bearing a 1,4-benzodioxan fragment into the active site of Focal Adhesion Kinase (FAK) to determine their probable binding model. researchgate.net Similarly, 1,2,4-triazole (B32235) derivatives with the same scaffold were docked into the active site of Methionine Aminopeptidase (B13392206) type II (MetAP2) to explore their binding interactions. researchgate.net In another study, 1,4-benzodioxan-substituted chalcones were docked into the human monoamine oxidase B (hMAO-B) enzyme to provide a rationale for their inhibitory activity. nih.gov

These studies consistently reveal key interactions that stabilize the ligand-receptor complex:

Hydrogen Bonding: The ethylamine (B1201723) side chain's nitrogen atom in this compound is a prime candidate for forming hydrogen bonds with polar residues (e.g., serine, threonine, aspartate, glutamate) in a receptor's active site. mdpi.com

Hydrophobic Interactions: The benzodioxane ring system can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic portion of the benzodioxane ring can participate in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The table below summarizes findings from docking studies on various 1,4-benzodioxan derivatives, illustrating the common application of this technique.

| Derivative Class | Target Protein | Key Findings from Docking Study |

| 1,3,4-Thiadiazoles with 1,4-Benzodioxan | FAK | Determined the probable binding model within the FAK active site. researchgate.net |

| 1,2,4-Triazoles with 1,4-Benzodioxan | MetAP2 | Explored the possible binding model to understand inhibitory activity. researchgate.net |

| 1,4-Benzodioxan Chalcones | MAO-B | Provided a rationale for enzyme-inhibitor interactions. nih.gov |

| WB-4101 Analogs | DPP IV | Showed that the ligand is conveniently harbored within the DPP IV cavity, interacting with key residues. nih.gov |

These examples underscore how docking simulations can predict the binding mode of this compound to its putative targets, such as dopamine (B1211576) or serotonin (B10506) receptors, providing a structural basis for its observed biological activity. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the binding pose predicted by docking, understanding the flexibility of both the ligand and the receptor, and calculating binding free energies.

MD simulations on complexes involving 1,4-benzodioxan-like structures have been used to confirm the stability of binding modes and understand the dynamic interactions. researchgate.netscience.gov For instance, MD simulations of estrogen-related receptor α (ERRα) in complex with inverse agonists were used to understand the interaction mechanism and the influence of the ligand on the conformational dynamics of the receptor's helices. mdpi.com Such simulations can reveal whether the key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, are maintained over the simulation period, thus validating the proposed binding mode. mdpi.com

The process typically involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system. Analysis of the MD trajectory can provide valuable data, including:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure over time. A stable RMSD suggests a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to provide a more accurate estimate of binding affinity than docking scores alone. mdpi.com

By applying MD simulations to a complex of this compound with a target receptor, one could verify the stability of its docked pose and gain a deeper, time-resolved understanding of the intermolecular forces driving the recognition process.

Quantum Chemical Calculations of Electronic and Steric Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide detailed information about the electronic and steric properties of a molecule. qulacs.orgmdpi.comepstem.net These calculations are independent of experimental data and can predict various molecular properties with high accuracy.

For this compound, quantum chemical calculations can determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the lowest energy conformation. epstem.net

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

Atomic Charges: Determining the partial charge on each atom, which is crucial for understanding electrostatic interactions with a receptor. mdpi.com

Spectroscopic Properties: Predicting NMR and IR spectra that can be compared with experimental data for structural validation. scirp.orgepstem.net

The table below outlines key properties that can be derived from quantum chemical calculations and their relevance in drug design.

| Calculated Property | Method | Relevance to Drug Design |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Defines the molecule's 3D shape (steric properties) for receptor fitting. epstem.net |

| HOMO/LUMO Energies | DFT | Indicates electronic reactivity; important for understanding charge-transfer interactions. mdpi.com |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |

| Mulliken Atomic Charges | DFT | Quantifies partial charges on atoms, crucial for modeling electrostatic and hydrogen bonding. mdpi.com |

| Thermodynamic Properties | DFT | Provides data on enthalpy, entropy, and Gibbs free energy for the molecule. epstem.net |

These calculated properties provide a quantitative basis for understanding the molecule's intrinsic characteristics that govern its interactions with biological systems.

Prediction of Structure-Function Relationships through In Silico Methods

A primary goal of computational modeling in medicinal chemistry is to establish clear structure-function relationships (SFR) or structure-activity relationships (SAR). By systematically modifying the structure of a lead compound like this compound in silico and evaluating the effect of these modifications on its computed properties and predicted binding, researchers can guide synthetic efforts toward more effective molecules.

Studies on analogs of 1,4-benzodioxan have successfully used computational methods to build these relationships. For instance, research on a series of 1,4-benzodioxan derivatives revealed that the relative position of substituents on the benzodioxane ring is critical for activity. scirp.org Another study explored replacing the planar 1,4-benzodioxane (B1196944) template with the more flexible 1,4-dioxane (B91453) ring, which led to the discovery of compounds with altered receptor selectivity profiles, including selective α₁D-adrenoceptor antagonists and potent 5-HT₁A receptor agonists. nih.govresearchgate.net This demonstrates how in silico analysis of structural modifications can lead to novel therapeutic agents with distinct functions. researchgate.net

By combining the methods described above—pharmacophore modeling, docking, MD simulations, and quantum chemistry—a comprehensive in silico profile for this compound and its potential analogs can be constructed. For example, a computational workflow could involve:

Docking a series of designed analogs into a target receptor.

Running MD simulations on the most promising complexes to confirm stability.

Calculating binding free energies to rank the analogs.

Using quantum chemical calculations to rationalize differences in activity based on electronic or steric properties.

This integrated computational approach allows for the development of robust SFR models that can predict the biological activity of novel compounds, thereby accelerating the drug discovery and development process. science.gov

Preclinical in Vivo Investigations of Benzodioxane Derivatives with Mechanistic Focus

Neurochemical Profiling in Animal Models

Systematic in vivo studies in animal models, such as rats, allow for the creation of a biological response profile for CNS-active compounds. By collecting dose-response data on biomarkers like neurochemicals, a comprehensive database can be compiled to classify and compare new chemical entities. acs.org

The neurochemical profile of a compound, particularly its influence on monoamine neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506), is a key indicator of its potential therapeutic action. acs.org The structural class of phenethylamine (B48288) derivatives, to which 1-(1,4-Benzodioxane-6-yl)ethylamine belongs, has been studied for its effects on neurotransmitter systems. biomolther.org

Compounds with a phenethylamine framework are known to interact with the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the synapse. biomolther.org The structural characteristics of benzodioxane derivatives suggest they can modulate neurotransmitter systems. For instance, certain benzomorphan (B1203429) derivatives, which also interact with CNS receptors, have been shown to possess a dual-target agonist profile at mu (µ) and delta (δ) opioid receptors, influencing nociceptive and persistent pain models in rats. researchgate.net The specific impact of this compound on the release and metabolism of dopamine and other catecholamines requires targeted investigation to delineate its precise mechanism of action within these pathways.

The interaction of benzodioxane derivatives with various receptor systems is a critical aspect of their preclinical profile. Many compounds containing the 1,4-benzodioxane (B1196944) structure are recognized for their binding affinity to serotonin and adrenergic receptors. researchgate.net

Studies on related compounds have revealed significant interactions. For example, some 1,4-dioxane (B91453) derivatives exhibit high affinity and agonist activity at the 5-HT1A serotonin receptor, a target for antidepressant and neuroprotective agents. researchgate.net Conversely, other derivatives act as antagonists at α1-adrenoceptor subtypes. researchgate.net The specific enantiomers of these compounds can even display reversed stereochemical requirements for binding to 5-HT1A and α1-adrenoceptors. researchgate.net

Research on a class of CNS compounds known as dopidines has utilized ex vivo brain monoaminergic biomarkers to map their in vivo response profiles. acs.org Positron emission tomography (PET) studies using radioligands like [11C]raclopride are a common method to quantify striatal dopamine D2 receptor occupancy in vivo. nih.gov Such studies provide a dose-dependent relationship for receptor occupancy, which is a key translational biomarker for assessing the potential efficacy of CNS drugs. nih.gov For this compound, determining its receptor occupancy in key brain regions would be essential to understanding its pharmacological effects.

Neurophysiological and Electrophysiological Effects in Animal Systems

The neurophysiological consequences of a compound's interaction with its molecular targets provide insight into its functional effects on the central nervous system. While specific electrophysiological data for this compound are not detailed in the provided search results, the effects of related compounds offer a basis for expected activity. For example, broad-spectrum anticonvulsants, some of which are sulfamide (B24259) derivatives of (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine, have been shown to inhibit voltage-gated sodium channels and N-type calcium channels, and act as potassium channel openers in rodent models. nih.gov These actions contribute to their efficacy against electrically- and chemically-induced seizures. nih.gov Given the structural similarities, it is plausible that this compound could modulate ion channel function, thereby affecting neuronal excitability.

Brain Regional Distribution and Pharmacokinetic Studies in Non-Human Species

The distribution of a compound into the central nervous system and its pharmacokinetic profile are fundamental to its potential as a CNS-active agent. The hydrochloride salt form of some benzodioxane derivatives suggests improved water solubility, which can influence bioavailability and pharmacokinetics. ontosight.ai

Pharmacokinetic studies in non-human species, such as rats and dogs, are crucial for advancing a compound. For instance, a promising sulfamide derivative of a benzodioxane compound was selected for further study based on its favorable pharmacokinetics, including high oral bioavailability and a long duration of action. nih.gov The ability of a compound to cross the blood-brain barrier is paramount for CNS activity. Multitarget compounds, such as certain 1,4-dioxane derivatives, are designed with physicochemical properties that favor brain penetration to engage with targets like dopamine and serotonin receptors. nih.gov Determining the brain regional distribution and pharmacokinetic parameters for this compound would be a critical step in its preclinical development.

Investigation of Long-Term Mechanistic Adaptations in Animal Models

Chronic administration of a CNS-active compound can lead to long-term adaptations in the brain, such as changes in receptor density, signaling pathways, or neuroplasticity. For example, long-term memory and synaptic plasticity are areas of investigation for compounds that target specific molecular pathways, such as the integrated stress response (ISR). nottingham.ac.uk While direct studies on the long-term effects of this compound are not available in the search results, research into related areas provides a framework. For example, the development of tolerance to the effects of opioid receptor agonists after repeated administration is a well-documented long-term adaptation studied in animal models. researchgate.net Investigating whether chronic exposure to this compound induces similar adaptive changes in its target neurotransmitter or receptor systems would be essential for understanding its long-term efficacy and potential for inducing dependence or tolerance.

Analytical Methodologies for the Quantification and Characterization of 1 1,4 Benzodioxane 6 Yl Ethylamine in Research

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are indispensable for determining the purity of 1-(1,4-benzodioxane-6-yl)ethylamine and for separating its enantiomers. humanjournals.com High-performance liquid chromatography (HPLC) is a primary tool for these analytical tasks. ontosight.ai

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized this compound and confirming its identity. ontosight.ainih.gov This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a sample of the compound is injected into the HPLC system, and the resulting chromatogram is analyzed. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. The retention time of the main peak, under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature), serves as a characteristic identifier for the compound when compared to a reference standard.

While specific HPLC methods for this compound are not extensively detailed in the provided search results, the general application of HPLC for the analysis of related 1,4-benzodioxane (B1196944) derivatives is well-established. nih.gov The selection of the stationary phase (e.g., C18) and the mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate) is optimized to achieve the best separation and peak shape.

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and quantification essential. csfarmacie.cz Chiral HPLC is the premier method for this purpose, allowing for the determination of the enantiomeric excess (ee) of a sample. humanjournals.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. humanjournals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective in resolving a broad range of racemic compounds. csfarmacie.czmdpi.com The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, significantly influences the separation efficiency. scas.co.jp By analyzing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. scirp.orgscirp.org Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. scirp.orgscirp.org

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals would be expected for the aromatic protons, the protons of the dioxan ring, the methine proton, the methyl protons, and the amine protons. The chemical shift (δ) of each signal, its integration (the area under the peak, proportional to the number of protons), and its multiplicity (splitting pattern due to coupling with neighboring protons) are all used to assign the signals to specific protons in the structure. For example, the protons of the two methylene (B1212753) groups in the 1,4-benzodioxane ring typically appear as multiplets. scirp.org

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. In the case of this compound, separate peaks would be observed for the aromatic carbons, the carbons of the dioxan ring, the methine carbon, and the methyl carbon. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atom, with carbons attached to electronegative atoms like oxygen appearing at higher chemical shifts (downfield). libretexts.org For instance, the sp³ carbons at positions 2 and 3 of the 1,4-benzodioxane ring are typically observed around 64 ppm. scirp.org

| Nucleus | Expected Chemical Shift Range (ppm) | Characteristic Signals for this compound |

|---|---|---|

| ¹H | 0.5 - 10.0 | Aromatic protons (Ar-H), Dioxan protons (O-CH₂-CH₂-O), Methine proton (CH-NH₂), Methyl protons (CH₃), Amine protons (NH₂) |

| ¹³C | 0 - 220 | Aromatic carbons, Dioxan carbons (O-CH₂-CH₂-O), Methine carbon (CH-NH₂), Methyl carbon (CH₃) |

Mass Spectrometry (MS and ESI-MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. chemicalbook.com Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules, making it well-suited for the analysis of compounds like this compound. scirp.orgscirp.org

In a typical ESI-MS experiment, the compound is ionized, often by protonation to form the [M+H]⁺ ion. The mass spectrometer then analyzes this ion, and the resulting spectrum will show a peak corresponding to the molecular weight of the protonated molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. scirp.orgscirp.org

| Technique | Information Obtained | Expected m/z for this compound (C₁₀H₁₃NO₂) |

|---|---|---|

| MS (EI) | Molecular Ion (M⁺) and Fragmentation Pattern | 195 (M⁺) |

| ESI-MS | Protonated Molecule [M+H]⁺ | 196 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. scirp.orgscirp.org When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. An FT-IR spectrum is a plot of this absorption versus frequency (or wavenumber, typically in cm⁻¹).

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic parts of the molecule, the C-O bonds of the ether linkages in the dioxan ring, and the C=C bonds of the aromatic ring. scirp.orgscirp.org The presence and position of these bands provide strong evidence for the structure of the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O) | Stretching | 1000 - 1300 |

Bioanalytical Methods for Preclinical Samples (e.g., Animal Tissue, Biofluids)

Bioanalytical methods for compounds of this class are typically developed and validated in accordance with regulatory guidelines to ensure reliability, accuracy, and precision. lww.com The development process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve the required sensitivity and selectivity for preclinical research.

Sample Preparation

The initial and crucial step in the bioanalysis of preclinical samples is the efficient extraction of the analyte from the complex biological matrix, such as plasma, serum, or tissue homogenates. The choice of extraction technique aims to remove proteins and other interfering substances while maximizing the recovery of the target analyte. For a compound like this compound, several extraction methods could be employed:

Protein Precipitation (PPT): This is often the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile, methanol) to the sample to precipitate proteins. nih.gov While efficient, it may result in less clean extracts compared to other techniques.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and depends on the polarity and pKa of the analyte.

Solid-Phase Extraction (SPE): SPE provides cleaner extracts and the potential for analyte concentration. It utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. The sorbent chemistry (e.g., reversed-phase, ion-exchange) would be selected based on the physicochemical properties of this compound.

A summary of potential sample preparation techniques is provided in Table 1.

Table 1: Potential Sample Preparation Techniques for this compound in Preclinical Samples

| Technique | Principle | Potential Advantages | Potential Disadvantages |

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins with an organic solvent. | Fast, simple, and cost-effective. | May result in significant matrix effects and lower analyte recovery. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT and good recovery. | More time-consuming and requires larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then selectively eluted. | Provides the cleanest extracts, high recovery, and allows for sample concentration. | More complex, time-consuming, and costly to develop. |

Chromatographic Separation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the method of choice for separating this compound from endogenous matrix components and any potential metabolites. francis-press.commdpi.com A reversed-phase C18 column is a common starting point for the separation of small molecules. nih.gov The mobile phase would typically consist of an aqueous component (e.g., water with a small percentage of formic acid or ammonium formate (B1220265) to improve peak shape and ionization) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure efficient separation and a reasonable run time. d-nb.info

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, which are essential for quantifying low concentrations of analytes in complex biological matrices. researchgate.netd-nb.info Electrospray ionization (ESI) in the positive ion mode would be the likely choice for a basic compound like this compound.

The optimization of MS/MS parameters involves selecting the precursor ion (typically the protonated molecule, [M+H]⁺) and identifying the most stable and abundant product ions generated through collision-induced dissociation. The transition from the precursor ion to a specific product ion is monitored in a process called multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. d-nb.info

A hypothetical set of LC-MS/MS parameters for the analysis of this compound is presented in Table 2.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Typical Condition |

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for separation and run time |

| Injection Volume | 1 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | To be determined |

| Product Ion(s) | To be determined |

| Internal Standard | A stable isotope-labeled analogue (e.g., deuterium-labeled) is preferred. researchgate.net |

Method Validation

Once developed, the bioanalytical method must be rigorously validated to demonstrate its reliability for its intended purpose. Key validation parameters, as stipulated by regulatory agencies, include: lww.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

A summary of typical acceptance criteria for a validated bioanalytical method is provided in Table 3.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (CV%) | ≤15% (≤20% at the LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits, typically assessed by comparing the response in matrix to the response in a clean solution. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |